molecular formula C15H10ClFN2 B1594507 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline CAS No. 119401-13-7

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline

Cat. No. B1594507
M. Wt: 272.7 g/mol
InChI Key: XYJIBRYJJRDFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline is a chemical compound with the molecular formula C14H8ClFN2 . It is a type of quinazoline, a class of organic compounds that are widely found throughout nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Molecular Structure Analysis

The molecular structure of 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline consists of a quinazoline core, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring . This core is substituted at various positions with a chlorine atom, a fluorophenyl group, and a methyl group .

properties

IUPAC Name

6-chloro-4-(2-fluorophenyl)-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2/c1-9-18-14-7-6-10(16)8-12(14)15(19-9)11-4-2-3-5-13(11)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJIBRYJJRDFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152452
Record name 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline

CAS RN

119401-13-7
Record name 6-Chloro-2-methyl-4-(2-fluorophenyl)quinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119401137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-2-METHYL-4-(2-FLUOROPHENYL)QUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST845X9FH4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline
Reactant of Route 3
Reactant of Route 3
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline
Reactant of Route 4
Reactant of Route 4
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline
Reactant of Route 5
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline
Reactant of Route 6
Reactant of Route 6
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline

Citations

For This Compound
2
Citations
SI Bhat, UK Das, DR Trivedi - Journal of Heterocyclic Chemistry, 2015 - Wiley Online Library
An efficient green protocol for the synthesis of quinazolines in the absence of solvent and catalyst has been developed. 2,4‐Disubstituted quinazolines have been synthesized from three…
Number of citations: 17 onlinelibrary.wiley.com
UP Saikia, G Borah, P Pahari - European Journal of Organic …, 2018 - Wiley Online Library
Two different modes of cyclization take place to synthesize quinazoline, quinazolinone, and 1,3‐diazaspiro[5.5]undec‐1‐ene derivatives through the Lewis‐acid‐catalysed activation of …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.